N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Lipophilicity Physicochemical Properties Drug Design

N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1116074-15-7) is a synthetic small-molecule benzamide derivative featuring a 3,4-dimethoxybenzyl amide group and an ether-linked 3-(piperidin-1-yl)pyrazine moiety. Described as a screening compound (ChemDiv ID M006-0048), its key physicochemical properties include a molecular weight of 448.52 g/mol, calculated logP/logD of 3.924, and polar surface area of 68.9 Ų.

Molecular Formula C25H28N4O4
Molecular Weight 448.523
CAS No. 1116074-15-7
Cat. No. B3015674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
CAS1116074-15-7
Molecular FormulaC25H28N4O4
Molecular Weight448.523
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)OC
InChIInChI=1S/C25H28N4O4/c1-31-21-11-6-18(16-22(21)32-2)17-28-24(30)19-7-9-20(10-8-19)33-25-23(26-12-13-27-25)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15,17H2,1-2H3,(H,28,30)
InChIKeyFOODEYRFGAQPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1116074-15-7): Structural Identity & Baseline Physicochemical Profile for Procurement


N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1116074-15-7) is a synthetic small-molecule benzamide derivative featuring a 3,4-dimethoxybenzyl amide group and an ether-linked 3-(piperidin-1-yl)pyrazine moiety . Described as a screening compound (ChemDiv ID M006-0048), its key physicochemical properties include a molecular weight of 448.52 g/mol, calculated logP/logD of 3.924, and polar surface area of 68.9 Ų . It belongs to a broader class of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide analogs that have been investigated as kinase inhibitor scaffolds .

Why N-(3,4-Dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide Cannot Be Substituted with Generic In-Class Analogs


Within the N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide series, simple substitution at the benzyl position profoundly alters lipophilicity-driven parameters critical for assay performance, such as solubility and non-specific binding . The target compound’s 3,4-dimethoxy substitution pattern yields a calculated logP of 3.924, which differs markedly from mono-methoxy (e.g., N-(3-methoxybenzyl) analog) or unsubstituted benzyl counterparts, directly impacting DMSO solubility and aqueous compatibility in biochemical screening . Generic replacement risks shifted IC₅₀ values, increased protein binding, or complete loss of target engagement, making structure-identical procurement essential for reproducibility .

Quantitative Differentiation Evidence: N-(3,4-Dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide vs. Closest Analogs


Lipophilicity (logP): 3,4-Dimethoxybenzyl Substitution Delivers Higher logP Than Mono-Methoxy or Unsubstituted Benzyl Analogs

The target compound features a calculated logP of 3.924 . While direct experimental logP data for the closest analogs (N-(3-methoxybenzyl)-, N-(2-methoxybenzyl)-, and N-benzyl- derivatives) are not publicly available, the two methoxy groups on the benzyl ring are expected to increase lipophilicity relative to mono-methoxy or unsubstituted variants, based on additive fragment contributions [1].

Lipophilicity Physicochemical Properties Drug Design

Aqueous Solubility (logSw): 3,4-Dimethoxy Substitution Reduces Solubility Relative to Polar Analogs

The compound exhibits a calculated logSw of -4.0815, indicating low aqueous solubility . In comparison, more polar analogs such as those containing morpholine or piperazine substituents on the pyrazine ring are expected to have significantly higher solubility (e.g., logSw > -3.0) [1].

Aqueous Solubility Assay Development Compound Handling

Kinase Inhibition Potential: Target Compound Belongs to a Privileged Scaffold Class for ERN1/IRE1 and FGFR Inhibition

Although no direct IC₅₀ data for the target compound are available, structurally related N-benzyl-4-(pyrazin-2-yloxy)benzamides have been characterized as potent ERN1 (IRE1) kinase inhibitors. For example, a closely related analog (compound 34 in PMID 24749861) bearing a different pyrazine substitution exhibited an IC₅₀ of 47 nM against IRE1 RNase [1]. The piperidinyl-pyrazine moiety is a common feature in ATP-competitive kinase inhibitor pharmacophores [2].

Kinase Inhibition ERN1/IRE1 FGFR

Optimal Use Cases for N-(3,4-Dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide (CAS 1116074-15-7) Based on Structural Differentiation


Kinase Profiling Panels Requiring ATP-Competitive Inhibitors with Defined Lipophilicity

The compound’s piperidinyl-pyrazine core and calculated logP of 3.924 make it suitable for kinase selectivity panels, particularly against targets like IRE1α and FGFR family kinases . Its higher lipophilicity relative to unsubstituted benzyl analogs may favor binding to kinases with hydrophobic ATP pockets.

Cellular Target Engagement Assays with Controlled Solubility Requirements

With a logSw of -4.08, the compound is appropriate for cellular assays where low aqueous solubility can be managed via DMSO stocks (e.g., up to 10 mM DMSO) and final assay DMSO concentrations ≤0.1% . The distinct solubility profile must be accounted for when designing dose-response experiments.

Structure-Activity Relationship (SAR) Studies on Benzamide-Pyrazine Scaffolds

The 3,4-dimethoxybenzyl group provides a specific substitution pattern for SAR exploration . It can serve as a reference compound when evaluating the effect of benzyl ring substitution on kinase selectivity, metabolic stability, and permeability.

FGFR-Driven Cancer Research Programs

Given the patent literature describing nitrogen-containing aromatic heterocyclic compounds as FGFR1/2/3 inhibitors [1], the compound represents a structurally representative tool for validating FGFR dependency in bladder cancer, lung cancer, and breast cancer cell lines. The exact 3,4-dimethoxy substitution may confer selectivity against specific FGFR mutants.

Quote Request

Request a Quote for N-(3,4-dimethoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.